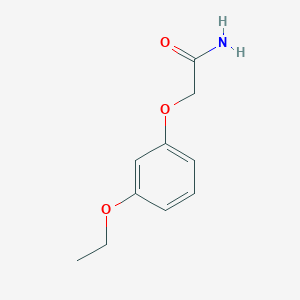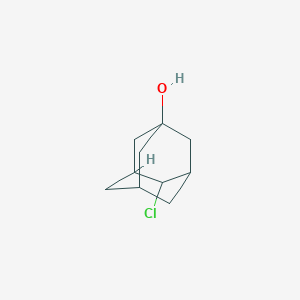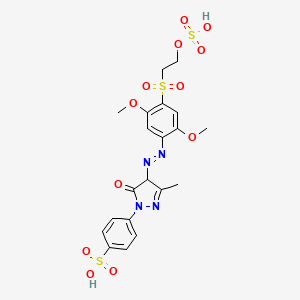
Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a complex molecule with diverse structural elements, including benzenesulfonic acid, methoxy groups, and azo linkages. It's a synthetic compound that belongs to the class of sulfonated azo dyes, which are notable for their vibrant colors and extensive use in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available compounds like benzenesulfonic acid, 2,5-dimethoxybenzene, and pyrazole derivatives.
Step-by-step Synthesis
Azo Coupling Reaction: : The initial step involves diazotization of 2,5-dimethoxyaniline to form a diazonium salt, which is then coupled with a suitable aromatic sulfonic acid derivative to form the azo linkage.
Pyrazole Ring Formation: : Subsequent steps involve the incorporation of the pyrazole ring, typically through cyclization reactions.
Sulfonation: : The final step involves sulfonation, where the sulfooxyethyl group is introduced using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
The large-scale production generally mirrors the lab-scale synthesis but with optimizations for yield, purity, and safety. Common industrial reactors and automated processes ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and azo groups, leading to the formation of quinone derivatives and nitrogen oxides.
Reduction: : Reduction of the azo group can yield aromatic amines, which are significant in both synthetic chemistry and toxicology.
Substitution: : Aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium dithionite, zinc dust.
Substitution Reagents: : Electrophiles such as alkyl halides and nitro compounds in the presence of catalysts like aluminum chloride.
Major Products
The major products depend on the reaction type. Oxidation often leads to quinones, reduction produces aromatic amines, and substitution yields various functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
Used as intermediates in the synthesis of complex organic molecules and dyes.
Biology
Employed as biological stains due to their ability to bind selectively to various biomolecules.
Medicine
Industry
Widely used in the textile industry as dyes, in the manufacture of pigments, and as markers in scientific research.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Enzymes and proteins, particularly those involved in metabolic pathways.
Pathways Involved: : Can interfere with cellular respiration and other critical biochemical pathways through its reactive sulfonic and azo groups.
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other sulfonated azo dyes:
Benzenesulfonic acid derivatives: : Share similar chemical reactivity but lack the complexity and multifunctionality.
Azo Dyes: : Similar in their chromophoric properties but differ significantly in biological activity and synthetic applications.
Conclusion
The compound "Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a versatile molecule with significant implications in various fields. Its intricate structure and reactive groups make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
25311-20-0 |
|---|---|
Molecular Formula |
C20H22N4O12S3 |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
4-[4-[[2,5-dimethoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H22N4O12S3/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33) |
InChI Key |
DXCCMFSEQJYYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




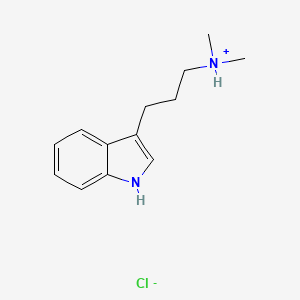
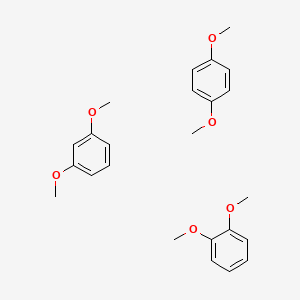
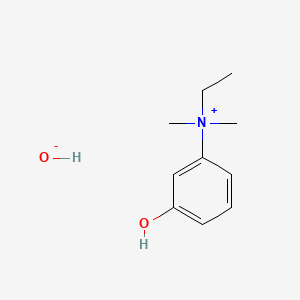
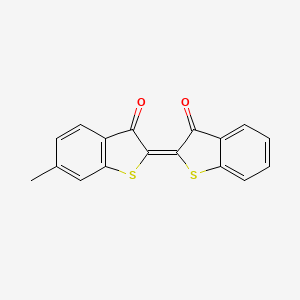
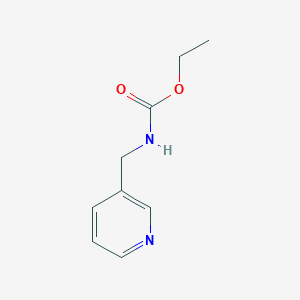
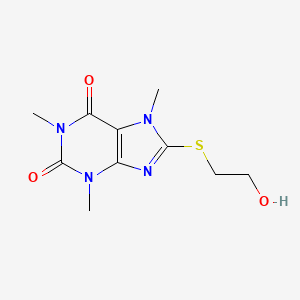
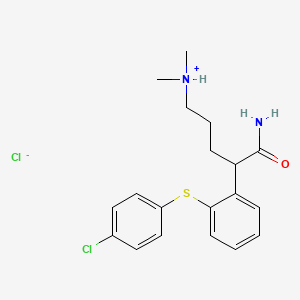
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
